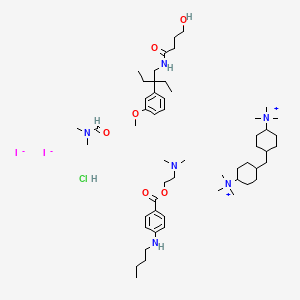
9-chloro-5-(4-hydroxyphenyl)-8-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-chloro-5-(4-hydroxyphenyl)-8-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol, commonly known as SCH-23390, is a selective dopamine D1 receptor antagonist. It was first synthesized in the early 1980s and has since been widely used in scientific research applications.
Mechanism of Action
SCH-23390 acts as a competitive antagonist at the dopamine D1 receptor, blocking the binding of dopamine to the receptor and preventing its activation. This leads to a decrease in the activity of the dopamine D1 receptor signaling pathway.
Biochemical and Physiological Effects:
SCH-23390 has been shown to have a range of biochemical and physiological effects. It can modulate the release of dopamine and other neurotransmitters, alter the activity of ion channels and second messenger systems, and affect gene expression. It has also been shown to have effects on cardiovascular function and blood pressure regulation.
Advantages and Limitations for Lab Experiments
One advantage of using SCH-23390 in lab experiments is its high selectivity for the dopamine D1 receptor, which allows for more specific targeting of this receptor subtype. However, its potency and efficacy can vary depending on the experimental conditions, and it may have off-target effects at high concentrations.
Future Directions
There are several potential future directions for research involving SCH-23390. One area of interest is the role of dopamine D1 receptors in the development of drug addiction and the potential for SCH-23390 to be used as a therapeutic agent in addiction treatment. Another area of interest is the potential for SCH-23390 to be used in the treatment of schizophrenia, as dopamine D1 receptors have been implicated in the pathophysiology of this disorder. Additionally, further research is needed to fully understand the biochemical and physiological effects of SCH-23390 and its potential as a tool for investigating dopamine signaling pathways.
Synthesis Methods
The synthesis of SCH-23390 involves several steps, including the condensation of 4-hydroxybenzaldehyde with 2-aminotetralin, followed by cyclization with chloroacetyl chloride and reduction with sodium borohydride. The final product is obtained through methylation of the hydroxyl group with methyl iodide.
Scientific Research Applications
SCH-23390 is commonly used in neuroscience research to study the role of dopamine D1 receptors in various physiological and pathological processes. It has been used to investigate the role of dopamine in reward-related behaviors, addiction, and schizophrenia. It has also been used to study the effects of dopamine on learning and memory processes.
properties
IUPAC Name |
9-chloro-5-(4-hydroxyphenyl)-8-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-22-17-15(21)8-13-12(16(17)18)6-7-19-9-14(13)10-2-4-11(20)5-3-10/h2-5,8,14,19-21H,6-7,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWJZXRBBYETAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(CNCCC2=C1Cl)C3=CC=C(C=C3)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30915077 |
Source


|
| Record name | 9-Chloro-5-(4-hydroxyphenyl)-8-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30915077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-chloro-5-(4-hydroxyphenyl)-8-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol | |
CAS RN |
95183-47-4 |
Source


|
| Record name | 7-Methoxyfenoldopam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095183474 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Chloro-5-(4-hydroxyphenyl)-8-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30915077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bicyclo[3.3.1]nonane](/img/structure/B1214063.png)
![2,3,4,4a,5,9b-hexahydro-1H-indeno[1,2-b]pyridine](/img/structure/B1214067.png)









